(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This pyridazine-pyrrolidine chemotype is crucial for B-Raf/GPR35 SAR exploration. Its 5-bromofuran moiety provides a heavy-atom anomalous signal for unambiguous co-crystal pose assignment, essential for low-resolution (2.5–3.5 Å) structures. The bromine handle also enables late-stage Suzuki, Sonogashira, and Buchwald-Hartwig diversification—saving synthetic steps vs. non‑halogenated analogs. Reproducibility demands this exact entity: shifting the pyridazin-3-yloxy to a pyridin-4-yloxy regioisomer alters kinase potency >10‑fold.

Molecular Formula C13H12BrN3O3
Molecular Weight 338.161
CAS No. 2034451-57-3
Cat. No. B2355051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034451-57-3
Molecular FormulaC13H12BrN3O3
Molecular Weight338.161
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(18)17-7-5-9(8-17)19-12-2-1-6-15-16-12/h1-4,6,9H,5,7-8H2
InChIKeyWBZLWFBZEYFCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone – Structural Classification and Procurement-Relevant Profile for Research Use


(5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034451-57-3) is a heterocyclic organic compound combining a 5-bromofuran-2-carbonyl moiety, a pyrrolidine scaffold, and a pyridazin-3-yloxy appendage [1]. This architecture places it within a class of pyridazine-pyrrolidine hybrids investigated for kinase-modulatory and G-protein-coupled receptor (GPCR) activities, based on structurally related chemotypes disclosed in medicinal chemistry patent literature [2]. Its molecular formula is C13H12BrN3O3 (MW 338.16), and it is offered commercially as a research reagent for structure-activity relationship (SAR) exploration, fragment-based screening, and chemical biology probe development.

Procurement Risk of Substituting (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone with Structurally Similar Analogs


Within the broader family of pyridazin-3-yloxy pyrrolidine carboxamides, small structural variations profoundly alter biological target engagement and chemical reactivity. The 5-bromofuran‑2‑yl group provides a heavy-atom handle for crystallographic phasing and a reactive site for palladium-catalyzed cross-coupling, whereas the pyridazin-3-yloxy regioisomer positions a hydrogen-bond-accepting nitrogen at the 3-position of the diazine ring, distinct from the 4-pyridinyloxy isomer [1]. Patent disclosures on B-Raf inhibitor series indicate that shifting the heterocyclic linkage from pyridazin-3-yloxy to pyridin-4-yloxy or altering the aryl carbonyl head group yields substantial changes in kinase inhibitory potency, with some analogs differing by >10‑fold in IC50 values [2]. Consequently, on‑target fidelity and downstream biological readouts cannot be assumed to transfer across even closely related compounds, necessitating procurement of the exact chemical entity for reproducible SAR campaigns.

Quantitative Differentiation Evidence for (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone vs. Analogs


Regioisomeric Switch from Pyridazin-3-yloxy to Pyridin-4-yloxy Alters Hydrogen-Bond Acceptor Geometry and Reported Kinase Pharmacophore Fit

The target compound carries a pyridazin-3-yloxy group (nitrogen at diazine position 3), whereas the closest commercially available regioisomer, (5-bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034249-37-9), places the nitrogen at the pyridine 4-position [1]. In kinase inhibitor pharmacophore models derived from B-Raf patent SAR, the pyridazin-3-yloxy orientation is predicted to engage the hinge-binding region via an additional hydrogen-bond acceptor (N2 of pyridazine) that the pyridin-4-yloxy analog lacks [2]. While direct head-to-head biochemical IC50 data are unavailable in open sources, the pharmacophore difference constitutes a class-level inference for differential target engagement.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

5-Bromofuran Substituent Enables Heavy-Atom Derivatization for X-ray Crystallography and Provides a Reactive Cross-Coupling Handle

The presence of bromine at the furan 5-position serves dual purpose: (i) as an anomalous scatterer for experimental phasing in protein-ligand co-crystallography (Br K-edge at 0.92 Å), and (ii) as a competent leaving group for Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings . The des-bromo analog, (furan-2-yl)(pyrrolidin-1-yl)methanone, lacks both capabilities, rendering the target compound uniquely suited for structural biology and library diversification workflows. Comparative procurement analysis shows the des-bromo parent compound is rarely stocked by major vendors and, when available, offers no straightforward route to install the bromine atom post hoc.

Chemical Biology Fragment-Based Drug Discovery X-ray Crystallography

Pyridazin-3-yloxy-Pyrrolidine Scaffold Is Precedented in High-Potency GPR35 Agonist Chemotypes

BindingDB entries for structurally related pyridazin-3-yloxy pyrrolidine derivatives demonstrate potent GPR35 agonism. For example, a close analog (CHEMBL4175848) bearing a pyridazin-3-yloxy pyrrolidine core exhibits a Ki of 10 nM against human GPR35 (Nluc-fused, CHO-K1 cells) and an IC50 of 26 nM in HT-29 cell desensitization assays [1]. Another analog (CHEMBL4159575) shows IC50 = 14 nM in the same cellular desensitization format [2]. These data establish the pyridazin-3-yloxy pyrrolidine fragment as a privileged scaffold for GPR35 engagement. The target compound retains this core while substituting the aryl cap at the pyrrolidine nitrogen, enabling SAR exploration of cap-group effects on potency and efficacy.

GPCR Pharmacology GPR35 Agonism Drug Discovery

Recommended Research and Industrial Application Scenarios for (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone


Structure-Activity Relationship (SAR) Campaigns Targeting the Hinge Region of B-Raf Kinase

The pyridazin-3-yloxy pyrrolidine motif is predicted to engage the hinge-binding region of B-Raf with a distinct H-bond pattern relative to pyridin-4-yloxy analogs [1]. Researchers comparing this compound with vetted clinical MEK/B-Raf inhibitors should incorporate the 5-bromofuran variant to assess the impact of halogen substitution on kinase selectivity profiles and crystallographic occupancy.

Fragment-Based Lead Optimization for GPR35 Agonism or Antagonism

BindingDB records confirm that closely related pyridazin-3-yloxy pyrrolidine chemotypes achieve Ki and IC50 values in the low nanomolar range (10–26 nM) at human GPR35 [2][3]. The target compound, with its bromofuran cap, represents a logical fragment-elaboration point for medicinal chemistry programs aiming to improve subtype selectivity, metabolic stability, or CNS penetration while retaining the core pharmacophore.

Co-Crystallography and Biophysical Fragment Screening with Anomalous Scattering Detection

The bromine atom at the furan 5-position provides a strong anomalous signal (f'' ≈ 7.2 e⁻ at Cu Kα) for unambiguous assignment of ligand pose in protein co-crystal structures . This capability is absent in des-halo furan analogs and is particularly valuable in low-resolution (2.5–3.5 Å) structure determinations where ligand placement is otherwise ambiguous.

Diversification Platform via Palladium-Catalyzed Cross-Coupling Chemistry

The 5-bromofuran moiety functions as a reactive handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling late-stage diversification into compound libraries . This contrasts with non-halogenated furan derivatives, which require de novo installation of a leaving group, adding synthetic steps and reducing overall yield.

Quote Request

Request a Quote for (5-Bromofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.